(6-methyl-2,3,4,9-tetrahydro-1H-carbazol-1-yl)urea
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
“(6-methyl-2,3,4,9-tetrahydro-1H-carbazol-1-yl)urea” is a chemical compound with the empirical formula C13H13NO. Its systematic name is 6-methyl-2,3,4,9-tetrahydro-1H-carbazol-1-one . This compound belongs to the carbazole family and exhibits interesting properties due to its fused ring system.
Vorbereitungsmethoden
Synthetic Routes: Several synthetic routes exist for the preparation of this compound. One common method involves the oxidation of a precursor, 6-methyl-2,3,4,9-tetrahydro-1H-carbazol-1-one, to form the desired product. The oxidation can be achieved using various reagents and conditions.
Industrial Production: While industrial-scale production methods may vary, the synthesis typically involves efficient and scalable processes. These methods ensure high yields and purity for commercial applications.
Analyse Chemischer Reaktionen
Reactivity: “(6-methyl-2,3,4,9-tetrahydro-1H-carbazol-1-yl)urea” undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form different functional groups.
Reduction: Reduction reactions may lead to the formation of secondary amines.
Substitution: Substituent groups can be introduced at various positions on the carbazole ring.
Oxidation: Oxidizing agents like potassium permanganate (KMnO) or chromic acid (HCrO) are commonly used.
Reduction: Reducing agents such as sodium borohydride (NaBH) or lithium aluminum hydride (LiAlH) are employed.
Substitution: Various electrophiles (e.g., alkyl halides, acyl chlorides) can be used for substitution reactions.
Major Products: The major products depend on the specific reaction conditions and the functional groups introduced. For example, reduction may yield secondary amines, while oxidation can lead to carbonyl-containing compounds.
Wissenschaftliche Forschungsanwendungen
Chemistry:
- “(6-methyl-2,3,4,9-tetrahydro-1H-carbazol-1-yl)urea” serves as a building block in the synthesis of more complex molecules.
- Its unique structure makes it valuable for studying aromatic systems and reactivity.
- Research investigates its potential as a drug candidate due to its carbazole scaffold.
- Biological assays explore its interactions with receptors and enzymes.
- The compound finds applications in materials science, such as organic semiconductors and dyes.
Wirkmechanismus
The exact mechanism by which “(6-methyl-2,3,4,9-tetrahydro-1H-carbazol-1-yl)urea” exerts its effects depends on its specific use. It may interact with cellular targets, modulate signaling pathways, or affect enzymatic activity.
Vergleich Mit ähnlichen Verbindungen
While there are related carbazole derivatives, this compound’s unique methyl substitution pattern sets it apart. Similar compounds include other carbazoles, such as 6,6’-methylenebis(3-methylcarbazole) .
Eigenschaften
Molekularformel |
C14H17N3O |
---|---|
Molekulargewicht |
243.30 g/mol |
IUPAC-Name |
(6-methyl-2,3,4,9-tetrahydro-1H-carbazol-1-yl)urea |
InChI |
InChI=1S/C14H17N3O/c1-8-5-6-11-10(7-8)9-3-2-4-12(13(9)16-11)17-14(15)18/h5-7,12,16H,2-4H2,1H3,(H3,15,17,18) |
InChI-Schlüssel |
BVIXGGBKDPPGHJ-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=CC2=C(C=C1)NC3=C2CCCC3NC(=O)N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.